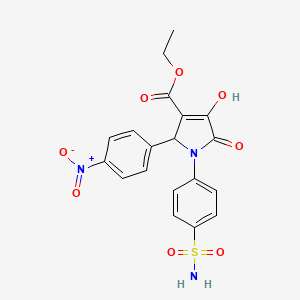![molecular formula C18H28N2O2S B11040133 {4-[2-(Dimethylamino)ethyl]-1-oxa-9-azaspiro[5.5]undec-9-YL}(3-thienyl)methanone](/img/structure/B11040133.png)
{4-[2-(Dimethylamino)ethyl]-1-oxa-9-azaspiro[5.5]undec-9-YL}(3-thienyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[2-(Dimetilamino)etil]-1-oxa-9-azaspiro[5.5]undec-9-YL}(3-tienil)metanona: es un compuesto orgánico complejo con la siguiente fórmula química:
C21H35NO4
{_svg_1}. Pertenece a la clase de compuestos espirocíclicos y contiene una combinación única de grupos funcionales.Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route starts with the reaction of a suitable precursor (such as a cyclopropylmethoxyethylamine derivative) with a ketone (e.g., tetrahydro-2H-pyran-4-one). The reaction proceeds via spirocyclization, resulting in the formation of the desired spiro compound.
Reaction Conditions: The specific reaction conditions may vary, but typically involve mild acidic or basic conditions. Solvents like ethanol or acetonitrile are commonly used. The reaction temperature and duration are critical for achieving high yields.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scale-up. Optimization of reaction conditions and purification processes would be necessary for large-scale production.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The ketone moiety in the compound can undergo oxidation reactions.
Substitution: The spirocyclic system may be susceptible to nucleophilic substitution.
Reduction: Reduction of the ketone group could yield a corresponding alcohol.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a Lewis acid catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products: The major products depend on the specific reaction conditions. Oxidation would yield an oxo-functionalized derivative, while substitution could lead to various spirocyclic analogs.
Aplicaciones Científicas De Investigación
Chemistry:
Spirocyclic Scaffold: Researchers explore its use as a scaffold for designing novel compounds with diverse biological activities.
Medicinal Chemistry: Investigations into potential drug candidates based on this spiro system.
Neuropharmacology: The compound’s structural features may influence interactions with neurotransmitter receptors.
Antimicrobial Properties: Evaluation of its antibacterial or antifungal effects.
Fine Chemicals:
Mecanismo De Acción
The exact mechanism remains an area of active research. It likely involves interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate its mode of action.
Comparación Con Compuestos Similares
While {4-[2-(Dimethylamino)ethyl]-1-oxa-9-azaspiro[5.5]undec-9-YL}(3-thienyl)methanone is unique due to its spirocyclic structure, similar compounds include:
Propiedades
Fórmula molecular |
C18H28N2O2S |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
[4-[2-(dimethylamino)ethyl]-1-oxa-9-azaspiro[5.5]undecan-9-yl]-thiophen-3-ylmethanone |
InChI |
InChI=1S/C18H28N2O2S/c1-19(2)8-3-15-4-11-22-18(13-15)6-9-20(10-7-18)17(21)16-5-12-23-14-16/h5,12,14-15H,3-4,6-11,13H2,1-2H3 |
Clave InChI |
RJPDVWDURORVLJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1CCOC2(C1)CCN(CC2)C(=O)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B11040057.png)
![3-(4-chlorophenyl)-5-(2-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11040058.png)
![1-(3-chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11040064.png)
![7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11040067.png)

![8-methoxy-3'-(4-methoxyphenyl)-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11040077.png)
![4-(1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11040091.png)
![4-bromo-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11040095.png)
![5'-bromo-2-isobutyryl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11040098.png)
![8'-fluoro-6'-methyl-5',6'-dihydro-1''H-dispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-quinazoline]-2',4''(3''H)-dione](/img/structure/B11040113.png)
![[3-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-chlorobenzoate](/img/structure/B11040129.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11040131.png)
![N-(4-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B11040134.png)
![N-[3-(diethylamino)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B11040136.png)
